2-(1-Bromoethyl)pyridine

概述

描述

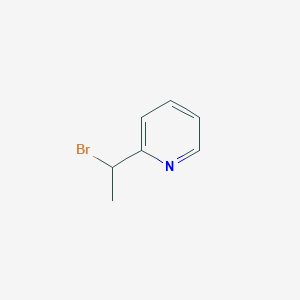

Its SMILES notation is CC(C1=CC=CC=N1)Br, and its InChIKey is NXZNOPMZKPTBHC-UHFFFAOYSA-N . Synthesized via the Whol-Ziegler reaction from 2-ethylpyridine, it serves as a key intermediate in medicinal chemistry. For example, it is used to synthesize ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides, which exhibit cognitive-enhancing effects in mice . The bromoethyl group acts as a reactive site for nucleophilic substitution, enabling applications in drug development and materials science.

准备方法

Synthetic Routes and Reaction Conditions: 2-(1-Bromoethyl)pyridine can be synthesized through several methods. One common approach involves the bromination of 2-ethylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent such as carbon tetrachloride or chloroform.

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity.

化学反应分析

Types of Reactions: 2-(1-Bromoethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.

Oxidation: The ethyl group can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Nucleophilic Substitution: Substituted pyridine derivatives such as 2-(1-Azidoethyl)pyridine or 2-(1-Thiocyanatoethyl)pyridine.

Oxidation: this compound N-oxide.

Reduction: 2-Ethylpyridine.

科学研究应用

2-(1-Bromoethyl)pyridine has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.

Material Science: It is employed in the preparation of functionalized materials and polymers with specific properties.

Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

作用机制

The mechanism of action of 2-(1-Bromoethyl)pyridine depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

相似化合物的比较

The following table compares 2-(1-bromoethyl)pyridine with structurally related brominated or alkylated pyridine derivatives, highlighting differences in molecular features, reactivity, and applications:

Key Insights:

Reactivity Trends :

- Bromine’s leaving-group ability makes this compound more reactive in nucleophilic substitutions than its chloro analog (2-(chloromethyl)pyridine HCl) .

- Steric effects reduce reactivity in 2-bromo-3-methylpyridine, while electron-withdrawing groups (e.g., thiadiazole in ) enhance electrophilicity .

Structural Influence on Applications: Cognitive Enhancers: The ethyl spacer in this compound allows flexibility for binding to neurological targets, unlike rigid analogs like 2-(4-bromomethylphenyl)pyridine . Materials Science: Pyridinium-grafted cellulose nanocrystals leverage the bromoethyl group’s reactivity for surface functionalization .

Toxicity and Stability :

- 2-(Chloromethyl)pyridine HCl exhibits higher acute toxicity (LD₅₀ = 316 mg/kg) compared to brominated analogs, though data for this compound remains unspecified .

- Moisture-sensitive compounds like 2-(chloromethyl)pyridine HCl require stringent handling, whereas brominated derivatives may offer better stability .

生物活性

2-(1-Bromoethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromoethyl group. This structural configuration provides unique chemical properties that are of significant interest in medicinal chemistry and biological research. The compound's potential biological activities, including antimicrobial, antitumor, and other therapeutic effects, warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the bromoethyl side chain enhances its reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. Pyridine compounds have been shown to possess significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 12.5 - 25 μg/mL |

| Control (Amoxicillin) | E. coli, S. aureus | 6.25 μg/mL |

Antitumor Activity

The antitumor potential of pyridine derivatives has been a focus of research, particularly in their ability to induce apoptosis in cancer cells. Preliminary data suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving the modulation of cell cycle progression and apoptosis pathways.

Case Studies

- Study on Antibacterial Activity : A study conducted by researchers demonstrated that this compound showed moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The compound exhibited an MIC value comparable to established antibiotics, indicating its potential as a lead compound for further development in antimicrobial therapies .

- Antitumor Effects : Another investigation evaluated the cytotoxicity of several pyridine derivatives, including this compound, against human cancer cell lines. Results indicated that the compound induced significant cell death at concentrations above 20 μg/mL, with mechanisms involving oxidative stress and DNA damage being proposed .

The biological activity of this compound is likely linked to its ability to interact with biological macromolecules such as proteins and nucleic acids. The bromoethyl group serves as an electrophilic site, which may facilitate interactions leading to inhibition of key enzymes or receptors involved in cellular processes.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, this compound exhibits low toxicity; however, further investigations are required to establish a comprehensive safety profile.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-bromoethyl)pyridine, and how can reaction conditions (e.g., solvent, catalyst) be systematically optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via bromination of 2-vinylpyridine derivatives using N-bromosuccinimide (NBS) under radical initiation. Optimization involves varying solvents (e.g., CCl₄ for radical stability), reaction time, and temperature. Yield improvements are achieved by controlling stoichiometry (e.g., 1.1:1 NBS:substrate ratio) and using catalysts like azobisisobutyronitrile (AIBN) . For purity, column chromatography with hexane/ethyl acetate (8:2) is recommended .

Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : ¹H NMR in CDCl₃ shows distinct signals for the pyridine ring (δ 7.2–8.5 ppm) and bromoethyl group (δ 4.5–4.8 ppm for CH₂Br) .

- X-ray Crystallography : Resolve molecular geometry and confirm bromine substitution patterns. Crystallize in dichloromethane/hexane at low temperatures .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 200) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity to minimize inhalation exposure .

- PPE : Wear nitrile gloves (tested against brominated compounds), chemical-resistant aprons, and ANSI-approved goggles. Emergency showers/eyewash stations must be accessible .

- Waste Disposal : Collect in halogenated waste containers and neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound participates in cross-coupling reactions (e.g., Suzuki-Miyaura) versus nucleophilic substitutions?

- Methodological Answer :

- Cross-Coupling : Requires Pd(PPh₃)₄ catalyst and aryl boronic acids in THF/water (3:1). Monitor via TLC for biphenyl byproduct formation .

- Nucleophilic Substitution : React with amines (e.g., piperidine) in DMF at 80°C. Kinetic studies show second-order dependence on substrate and nucleophile .

- Contradiction Note : Some studies report competing elimination pathways in polar aprotic solvents, necessitating mechanistic validation via deuterium labeling .

Q. What role does this compound play in designing coordination complexes, and how do ligand modifications affect metal-binding properties?

- Methodological Answer : The bromoethyl group acts as a flexible linker in Cu(II) complexes. Modify the pyridine ring with electron-withdrawing groups (e.g., -CF₃) to enhance Lewis acidity. Characterize complexes via cyclic voltammetry (E₁/₂ for Cu²⁺/Cu⁺ at −0.15 V vs Ag/AgCl) and EPR spectroscopy (g⊥ = 2.06, g‖ = 2.28) .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic cycles or photochemical applications?

- Methodological Answer : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 5.2 eV). Simulate transition states for bromine dissociation (activation energy ~25 kcal/mol) . Compare with experimental UV-Vis spectra (λmax = 270 nm) for validation .

Q. What strategies mitigate batch-to-batch variability in biological activity studies involving this compound derivatives?

- Methodological Answer :

- Quality Control : Use HPLC (C18 column, 70:30 MeOH/H₂O) to ensure ≥98% purity.

- Biological Assays : Standardize cytotoxicity tests (e.g., MTT assay on HEK293 cells) with positive controls (e.g., cisplatin). IC₅₀ values should be replicated across ≥3 independent trials .

Q. How does the steric and electronic environment of this compound influence its stability under acidic or oxidative conditions?

- Methodological Answer : Stability studies in HCl (1M) show 90% degradation after 24 hours (monitored via ¹H NMR). Under oxidative conditions (H₂O₂, Fe²⁺), the bromoethyl group undergoes radical cleavage. Stabilize with antioxidants like BHT (0.1% w/v) .

Q. Data Contradiction Analysis

属性

IUPAC Name |

2-(1-bromoethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-6(8)7-4-2-3-5-9-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZNOPMZKPTBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572124 | |

| Record name | 2-(1-Bromoethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75504-01-7 | |

| Record name | 2-(1-Bromoethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。